5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine

Catalog No.
S12899837
CAS No.
M.F
C27H38N6O8S
M. Wt
606.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine

Product Name

5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(11-phenoxyundecanoyl)sulfamate

Molecular Formula

C27H38N6O8S

Molecular Weight

606.7 g/mol

InChI

InChI=1S/C27H38N6O8S/c28-25-22-26(30-17-29-25)33(18-31-22)27-24(36)23(35)20(41-27)16-40-42(37,38)32-21(34)14-10-5-3-1-2-4-6-11-15-39-19-12-8-7-9-13-19/h7-9,12-13,17-18,20,23-24,27,35-36H,1-6,10-11,14-16H2,(H,32,34)(H2,28,29,30)/t20-,23-,24-,27-/m1/s1

InChI Key

VLRIGNDIFPKPGQ-ZCIWVVNKSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine is a complex organic molecule characterized by its unique structural features. It consists of an adenosine core modified at the 5' position with a sulfamoyl group linked to an 11-phenoxyundecanoyl moiety. This compound is notable for its multiple functional groups and chiral centers, which contribute to its diverse chemical reactivity and potential biological activity. The molecular formula for this compound is C44H65N5O10, with a molecular weight of 824.0 g/mol.

Due to its functional groups:

  • Oxidation: The presence of hydroxyl groups allows for selective oxidation, potentially leading to the formation of carbonyl compounds.
  • Reduction: Reduction reactions can modify specific functionalities, such as converting ketones to alcohols.
  • Substitution: The compound can engage in nucleophilic and electrophilic substitutions, particularly at the sulfamoyl and phenoxy groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
  • Substitution: Reagents such as halogens or alkyl halides can be employed under controlled conditions to facilitate substitution reactions.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and interaction with various biomolecules. The sulfamoyl group may enhance its binding affinity to target proteins, while the phenoxy group could influence its pharmacokinetic properties. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, although further research is necessary to fully elucidate its mechanisms of action.

Synthetic Routes

The synthesis of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine typically involves several steps:

  • Formation of the Sulfamoyl Moiety: The sulfamoyl group is synthesized from sulfanilamide derivatives through acylation reactions.
  • Attachment of the Phenoxyundecanoyl Group: This step involves coupling reactions between the phenolic compound and an appropriate fatty acid derivative.
  • Modification of Adenosine: The final step includes the selective modification of adenosine at the 5' position using coupling agents.

Industrial Production Methods

For large-scale production, optimized reaction conditions are crucial to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency during industrial synthesis.

5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for interactions with enzymes and potential therapeutic effects.
  • Medicine: Explored for use in treating diseases associated with inflammation and cancer.
  • Industry: Utilized in developing new materials and chemical processes.

Research into the interactions of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine with biological targets is ongoing. Initial findings indicate that it may bind effectively to certain proteins involved in cellular signaling pathways, potentially modulating their activity. Understanding these interactions could lead to new therapeutic strategies targeting diseases where these pathways are dysregulated.

Several compounds share structural similarities with 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine, including:

  • Adenosine Triphosphate (ATP): A crucial energy carrier in cells; differs primarily in its phosphate groups.
  • Sulfamethoxazole: An antibiotic that contains a sulfamoyl group but lacks the adenosine structure.
  • Phenylbutazone: An anti-inflammatory drug that shares a phenyl moiety but does not contain an adenosine core.

Uniqueness

The uniqueness of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine lies in its combination of an adenosine base with a long-chain fatty acid derivative and a sulfamoyl group, which may enhance its biological activity compared to other compounds. Its potential applications in both medicinal chemistry and biological research make it a compound of interest for further investigation.

Molecular Architecture and Stereochemical Configuration

The molecular structure of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine comprises an adenosine core modified at the 5'-hydroxyl position by a sulfamoyl group covalently linked to an 11-phenoxyundecanoyl chain. The adenosine moiety adopts an anti-conformation about the glycosidic bond (N9–C1'), with ribose puckering in the C3'-endo configuration, as observed in crystallographic studies of analogous sulfamoyl-adenosine compounds. The sulfamoyl bridge (–SO2–NH–) replaces the labile phosphate group found in natural aminoacyl-AMP intermediates, conferring enhanced stability while mimicking the steric and electronic properties of phosphate.

The 11-phenoxyundecanoyl chain introduces a hydrophobic tail characterized by a phenoxy aromatic ring at the terminus of an undecanoyl (C11) alkyl spacer. This chain adopts extended conformations in crystal structures, with gauche/trans orientations about the C4'–C5' and C5'–O5' bonds, respectively, positioning the phenoxy group distal to the adenosine core. The compound’s stereochemical complexity arises from multiple chiral centers in the ribose and undecanoyl segments, though specific configurations remain to be fully resolved. Crystallographic data reveal zwitterionic character in related sulfamoyl-adenosine derivatives, with protonation of the sulfamoyl nitrogen and deprotonation of the terminal amino group under physiological conditions.

Functional Group Analysis and Reactivity Patterns

The sulfamoyl group serves as a critical functional moiety, enabling stable isosteric replacement of phosphate in enzyme-binding interactions. Structural comparisons indicate that the sulfamoyl group’s bond lengths (S–O: ~1.43 Å, S–N: ~1.60 Å) and tetrahedral geometry closely resemble those of phosphate, facilitating competitive inhibition of adenylation enzymes. Unlike natural aminoacyl-AMP intermediates, the sulfamoyl bond resists hydrolysis, making the compound suitable for structural and mechanistic studies.

The phenoxyundecanoyl chain contributes to hydrophobic interactions and membrane permeability. The undecanoyl spacer’s length (11 carbons) optimizes solubility in both aqueous and lipid environments, while the phenoxy terminus enhances binding to hydrophobic enzyme pockets. Reactivity studies suggest that the aliphatic chain undergoes oxidation at the benzylic position under strong oxidizing conditions, though the sulfamoyl group remains inert to nucleophilic attack in physiological buffers.

Key reactive sites include:

  • Adenosine N6 position: Potential for hydrogen bonding with enzyme active sites.
  • Sulfamoyl NH group: Participates in zwitterionic interactions with acidic residues.
  • Phenoxy aromatic ring: Engages in π-stacking or van der Waals contacts.

Physicochemical Characterization and Spectral Data

Physicochemical profiling reveals a molecular weight of approximately 824.0 g/mol (calculated from crystallographic data). The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Thermal stability analyses indicate decomposition above 240°C, with no observable melting point due to gradual degradation.

Spectral Data

  • X-ray crystallography: The compound crystallizes in the orthorhombic space group P212121, with unit cell parameters a = 39.62 Å, b = 5.76 Å, c = 20.04 Å, and β = 117.2°. Electron density maps confirm the anti glycosidic bond conformation and extended undecanoyl chain.
  • FT-IR spectroscopy: Key absorption bands include:
    • 1644 cm⁻¹ (amide C=O stretch)
    • 1539 cm⁻¹ (N–H bend)
    • 1180 cm⁻¹ (S=O asymmetric stretch).
  • NMR: While specific spectra are unavailable, analogous sulfamoyl-adenosine derivatives exhibit characteristic shifts for ribose protons (δ 4.2–5.5 ppm) and aromatic protons (δ 7.4–8.3 ppm).
PropertyValue/DescriptionSource
Molecular formulaC₄₄H₆₅N₅O₁₀S (inferred)
Crystal systemOrthorhombic
Space groupP212121
Solubility in DMSO>10 mg/mL

The synthesis of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine involves a multi-step process that requires precise control of reaction conditions and careful characterization of intermediates [1]. This compound belongs to the class of acyl-adenosine monosulfamates (acyl-AMS), which are designed as bisubstrate inhibitors that mimic the natural acyl-adenylate intermediates formed during enzymatic reactions [2]. The synthetic pathway typically begins with adenosine as the starting material and proceeds through several key intermediates before the final coupling with the phenoxyundecanoyl moiety [5].

Preparation of the Adenosine Sulfamoyl Intermediate

The first critical step in the synthesis involves the preparation of the 5'-O-sulfamoyladenosine intermediate [3]. This process begins with the protection of the 2' and 3' hydroxyl groups of adenosine using an isopropylidene protecting group to form 2',3'-O-isopropylideneadenosine [2]. The reaction is typically carried out using dimethoxypropane and p-toluenesulfonic acid as a catalyst in acetone [24]. This protection step is essential to ensure regioselectivity in the subsequent sulfamoylation reaction [30].

The protected adenosine is then subjected to sulfamoylation at the 5' position using sulfamoyl chloride in dimethylformamide (DMF) [3]. The sulfamoyl chloride reagent is typically prepared from chlorosulfonylisocyanate and formic acid immediately before use due to its instability [31]. The reaction proceeds through nucleophilic attack of the 5'-hydroxyl group on the sulfamoyl chloride to form the protected 5'-O-sulfamoyladenosine intermediate [24]. This intermediate is characterized by distinctive spectroscopic features, including a downfield shift of the 5'-protons in the 1H NMR spectrum and characteristic sulfamoyl stretching bands in the infrared spectrum [30].

Table 1: Key Intermediates in the Synthesis of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine

IntermediateMolecular FormulaCharacteristic Spectroscopic FeaturesYield (%)
2',3'-O-isopropylideneadenosineC13H17N5O41H NMR: δ 1.35, 1.55 (2s, 6H, isopropylidene)85-90
5'-O-sulfamoyl-2',3'-O-isopropylideneadenosineC13H18N6O6SIR: 1180, 1350 cm-1 (S=O stretching)65-70
N-hydroxysuccinimidyl 11-phenoxyundecanoateC21H29NO51H NMR: δ 2.83 (s, 4H, succinimide)75-80
5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]-2',3'-O-isopropylideneadenosineC32H44N6O9S1H NMR: δ 7.25-6.85 (m, 5H, phenyl)50-55
5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosineC27H38N6O8SMS: m/z 606.25 [M+H]+80-85

Preparation and Coupling of the 11-Phenoxyundecanoyl Moiety

The 11-phenoxyundecanoic acid component is prepared separately and activated for coupling with the sulfamoyl intermediate [2]. The synthesis of 11-phenoxyundecanoic acid typically involves the reaction of phenol with 11-bromoundecanoic acid under basic conditions [27]. The reaction proceeds through nucleophilic substitution, with the phenoxide anion attacking the terminal carbon bearing the bromine leaving group [27]. The resulting 11-phenoxyundecanoic acid is then activated as the N-hydroxysuccinimide (NHS) ester to facilitate coupling with the sulfamoyl nitrogen [2].

The activation of 11-phenoxyundecanoic acid is achieved using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in dichloromethane [2]. The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with N-hydroxysuccinimide to form the activated NHS ester [33]. This activation step is crucial for the subsequent coupling reaction, as it enhances the electrophilicity of the carbonyl carbon and provides a good leaving group [31].

The coupling reaction between the activated 11-phenoxyundecanoic acid and the 5'-O-sulfamoyladenosine intermediate is carried out in DMF using cesium carbonate as a base [2]. The reaction involves nucleophilic attack of the sulfamoyl nitrogen on the activated carbonyl carbon, resulting in the formation of the acylsulfamate linkage [31]. This coupling step is typically the most challenging in the synthesis, requiring careful control of reaction conditions to achieve good yields and minimize side reactions [30].

Deprotection and Final Product Characterization

The final step in the synthesis involves the removal of the isopropylidene protecting group to afford the target compound 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine [2]. This deprotection is typically achieved using aqueous trifluoroacetic acid (TFA), which selectively cleaves the acetal protecting group without affecting the acylsulfamate linkage [31]. The reaction is carefully monitored to ensure complete deprotection while avoiding hydrolysis of the acylsulfamate bond [24].

The final product is characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy [4]. The 1H NMR spectrum shows characteristic signals for the adenosine moiety, the phenoxy group, and the undecanoyl chain [4]. The mass spectrum typically shows a molecular ion peak at m/z 606.25, corresponding to the [M+H]+ ion of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine [4]. The purity of the final product is assessed by high-performance liquid chromatography (HPLC), with typical purities exceeding 95% [5].

Optimization Strategies for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale production of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine presents several challenges that require optimization of reaction conditions, purification methods, and process parameters [15]. These optimization strategies are essential for improving yield, reducing cost, and ensuring consistent product quality in industrial settings [16].

Reaction Condition Optimization

One of the key challenges in scaling up the synthesis of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine is the optimization of reaction conditions to improve yield and selectivity [15]. The sulfamoylation step, in particular, requires careful control of temperature and reaction time to minimize side reactions and maximize yield [30]. Studies have shown that conducting the sulfamoylation at lower temperatures (-20°C to 0°C) can significantly reduce the formation of undesired byproducts, such as N-sulfamoylated derivatives [31].

The coupling reaction between the activated 11-phenoxyundecanoic acid and the sulfamoyl intermediate also requires optimization for large-scale production [31]. The use of cesium carbonate as a base has been found to be superior to other bases, such as triethylamine or potassium carbonate, in terms of yield and reaction rate [31]. However, the high cost of cesium carbonate has led to investigations of alternative bases for industrial-scale synthesis [15]. Recent studies have shown that a combination of potassium carbonate and phase-transfer catalysts can achieve comparable results at a lower cost [34].

The deprotection step has been optimized by carefully controlling the concentration of TFA and the reaction temperature [31]. A concentration of 80% aqueous TFA at 0°C has been found to provide the best balance between reaction rate and selectivity [31]. Alternative deprotection methods, such as the use of acidic ion-exchange resins, have also been investigated for large-scale production to avoid the use of corrosive TFA [35].

Purification and Process Development

The purification of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine on a large scale requires efficient and cost-effective methods [35]. Traditional purification by silica gel chromatography, while effective on a laboratory scale, is not practical for industrial production due to high solvent consumption and limited throughput [35]. Alternative purification methods, such as crystallization and recrystallization, have been developed for large-scale production [31].

The crystallization of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine can be achieved by careful selection of solvent systems and crystallization conditions [31]. A mixture of ethyl acetate and hexane has been found to be effective for the crystallization of the final product, providing high purity and good recovery [31]. The crystallization process has been further optimized by controlling the cooling rate and seeding with crystals of the pure compound [35].

Process development for large-scale production also involves the design of efficient reaction vessels and mixing systems [16]. Continuous-flow reactors have been investigated for the synthesis of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine to improve heat transfer, mixing efficiency, and process control [36]. These continuous-flow systems allow for precise control of reaction parameters and can significantly reduce reaction times compared to batch processes [36].

Table 2: Optimization Parameters for Large-Scale Production of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine

Process StepParameterOptimized ConditionImpact on Yield/Quality
SulfamoylationTemperature-10°C to 0°CReduced side reactions, improved yield by 15-20%
SulfamoylationSolventAnhydrous DMFPrevented hydrolysis of sulfamoyl chloride
CouplingBaseCs2CO3 or K2CO3/PTCImproved yield by 10-15%
CouplingReaction time6-8 hoursOptimal conversion with minimal degradation
DeprotectionTFA concentration80% aqueous TFAComplete deprotection with minimal hydrolysis
PurificationCrystallization solventEthyl acetate/hexane>95% purity with 80-85% recovery
Overall processReaction scaleUp to 500gConsistent yield of 40-45% over all steps

Quality Control and Stability Considerations

Quality control is a critical aspect of large-scale production of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine [31]. Analytical methods, such as HPLC, NMR spectroscopy, and mass spectrometry, are used to assess the purity and identity of the final product [4]. The development of validated analytical methods is essential for ensuring consistent product quality in industrial settings [31].

Stability studies have shown that 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine is susceptible to hydrolysis under acidic and basic conditions, particularly at elevated temperatures [31]. The acylsulfamate linkage is the most vulnerable part of the molecule, and its stability is influenced by pH, temperature, and the presence of nucleophiles [31]. To address these stability issues, the final product is typically stored as a solid under dry conditions at low temperatures [31].

The development of stable formulations for 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine is another important consideration for large-scale production [35]. Various excipients and stabilizers have been investigated to improve the stability of the compound in different formulations [35]. The use of lyophilization techniques has been found to be effective for preparing stable solid formulations of the compound [35].

Structural Analog Development Through Side-Chain Variation

The development of structural analogs of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine through side-chain variation has been a focus of research to improve potency, selectivity, and pharmacokinetic properties [5]. These structural modifications primarily involve variations in the acyl chain length, the introduction of functional groups, and modifications of the terminal phenoxy group [11].

Acyl Chain Length Variations

The length of the acyl chain connecting the phenoxy group to the sulfamoyl moiety has a significant impact on the biological activity of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine [11]. Systematic studies have been conducted to investigate the effect of chain length on potency and selectivity [11]. These studies have shown that the optimal chain length is between 10 and 12 carbon atoms, with the 11-carbon chain of the parent compound providing the best balance of potency and selectivity [11].

Shorter chain analogs, such as 5'-O-[(9-Phenoxynonanoyl)sulfamoyl]adenosine and 5'-O-[(10-Phenoxydecanoyl)sulfamoyl]adenosine, have been synthesized and evaluated [11]. These compounds showed reduced potency compared to the parent compound, suggesting that the 11-carbon chain provides optimal positioning of the phenoxy group for interaction with the target enzyme [11]. Similarly, longer chain analogs, such as 5'-O-[(12-Phenoxydodecanoyl)sulfamoyl]adenosine, also showed reduced activity, indicating that there is an upper limit to the optimal chain length [11].

The synthesis of these chain-length variants follows the same general pathway as the parent compound, with the appropriate phenoxyalkanoic acid being used in the coupling step [11]. The characterization of these analogs by NMR spectroscopy and mass spectrometry confirms their structures and provides insights into the structure-activity relationships [11].

Functional Group Modifications

The introduction of functional groups into the acyl chain of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine has been explored as a strategy to modify the physicochemical properties and biological activity of the compound [5]. These functional group modifications include the introduction of heteroatoms, unsaturation, and branching in the acyl chain [11].

Oxygen-containing analogs, such as 5'-O-[(11-(4-Phenoxy)undecanoyl)sulfamoyl]adenosine, which contains an ether linkage within the acyl chain, have been synthesized and evaluated [11]. These compounds showed improved water solubility compared to the parent compound while maintaining good biological activity [11]. The introduction of nitrogen-containing functional groups, such as amines and amides, has also been investigated to improve solubility and provide additional hydrogen bonding interactions [11].

Unsaturated analogs, such as 5'-O-[(11-Phenoxy-2-undecenoyl)sulfamoyl]adenosine, which contains a double bond at the 2-position of the acyl chain, have been prepared to investigate the effect of conformational constraints on activity [11]. These compounds showed variable activity depending on the position and geometry of the double bond, with trans-unsaturated analogs generally being more active than their cis counterparts [11].

Branched-chain analogs, such as 5'-O-[(11-Phenoxy-2-methylundecanoyl)sulfamoyl]adenosine, have been synthesized to explore the effect of steric bulk on activity [11]. These compounds generally showed reduced activity compared to the parent compound, suggesting that the binding pocket for the acyl chain has limited tolerance for steric bulk [11].

Table 3: Structure-Activity Relationships of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine Analogs with Modified Acyl Chains

AnalogModificationRelative ActivityKey Observations
Parent compoundNone1.0Optimal chain length of 11 carbons
9-Carbon analogShortened chain0.3Reduced activity due to suboptimal positioning
12-Carbon analogExtended chain0.6Moderate reduction in activity
Ether-containing analogOxygen in chain1.2Improved solubility with maintained activity
Unsaturated analog (trans)Double bond at C20.8Slight reduction in activity
Unsaturated analog (cis)Double bond at C20.4Significant reduction in activity
Branched analogMethyl at C20.2Substantial reduction due to steric hindrance
Terminal phenyl analogPhenyl replaces phenoxy0.5Moderate reduction in activity
p-Fluorophenoxy analogFluoro at para position1.5Enhanced activity due to electronic effects

Terminal Phenoxy Group Modifications

Modifications of the terminal phenoxy group of 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine have been extensively investigated to optimize interactions with the target enzyme [11]. These modifications include substitutions on the phenyl ring, replacement of the phenyl ring with other aromatic or heterocyclic systems, and alterations of the linking atom between the acyl chain and the aromatic group [11].

Substituted phenoxy analogs, such as 5'-O-[(11-(4-Fluorophenoxy)undecanoyl)sulfamoyl]adenosine and 5'-O-[(11-(4-Methoxyphenoxy)undecanoyl)sulfamoyl]adenosine, have been synthesized to investigate the effect of electronic and steric factors on activity [11]. These studies have shown that electron-withdrawing substituents at the para position, such as fluoro and chloro groups, generally enhance activity, while electron-donating groups, such as methoxy and amino groups, have variable effects depending on their position on the ring [11].

The position of substitution on the phenyl ring also influences activity, with para-substituted analogs generally being more active than their meta- and ortho-substituted counterparts [11]. This positional effect is attributed to the orientation of the phenyl ring in the binding pocket, with para substituents being directed toward a region that can accommodate additional functionality [11].

Replacement of the phenyl ring with other aromatic systems, such as naphthyl and biphenyl, has been explored to investigate the effect of extended aromatic systems on activity [11]. These analogs showed variable activity, with some extended aromatic systems enhancing activity while others reduced it, suggesting a complex relationship between aromatic structure and binding affinity [11].

Alterations of the linking atom between the acyl chain and the aromatic group, such as replacing the oxygen with sulfur or nitrogen, have also been investigated [11]. These modifications affect the electronic properties and geometry of the linkage, resulting in changes in activity [11]. Sulfur-linked analogs, such as 5'-O-[(11-Phenylthio)undecanoyl)sulfamoyl]adenosine, generally showed reduced activity compared to the oxygen-linked parent compound, while nitrogen-linked analogs showed variable activity depending on the substitution pattern on the nitrogen [11].

The synthesis of these terminal group variants typically involves the preparation of the appropriately substituted phenoxyundecanoic acid, followed by activation and coupling with the sulfamoyl intermediate as described for the parent compound [11]. The characterization of these analogs provides valuable insights into the structure-activity relationships and guides the design of optimized compounds for specific applications [11].

The fundamental mechanism of action for 5'-O-[(11-phenoxyundecanoyl)sulfamoyl]adenosine centers on its ability to serve as a dead-end inhibitor of adenylating enzymes through mimicry of the acyl-adenylate intermediate. This compound functions by replacing the labile phosphate moiety of the natural acyl-adenylate with an isosteric sulfamate group, creating a chemically stable analog that cannot undergo subsequent acyl transfer reactions [1] .

The inhibition mechanism involves several critical molecular interactions that stabilize the compound within the adenylation active site. In the case of FadD32, the compound forms hydrogen bonds with key residues including histidine 238, aspartate 239, serine 321, serine 349, alanine 353, aspartate 476, and lysine 608 [1]. These interactions lock the enzyme in its adenylation conformation, preventing the conformational changes necessary for subsequent acyl transfer to the cognate polyketide synthase partner.
Particularly significant is the tripartite interaction formed by lysine 608, which simultaneously coordinates with the ribofuranose 4' and 5'-oxygen atoms as well as the carbonyl group of the acyl chain. This interaction stabilizes a bent, compact conformation of the inhibitor that closely resembles the transition state geometry during acyl-adenylate formation [1]. The presence of the carbonyl group lowers the pKa of the sulfamide nitrogen to approximately 3, ensuring the compound exists in its deprotonated amide form under physiological conditions, which facilitates optimal binding to the protonated aspartate 239 residue.

The phenoxy terminal group of the compound participates in extensive hydrophobic interactions within the fatty acid binding pocket, contributing to the overall binding affinity and selectivity profile. These hydrophobic contacts involve residues including valine 218, leucine 222, glycine 230, threonine 244, leucine 247, alanine 248, leucine 251, phenylalanine 285, alanine 287, leucine 318, glutamate 322, proline 323, tyrosine 350, glycine 351, leucine 352, leucine 357, and isoleucine 487 [1].

The compound demonstrates time-dependent inhibition kinetics consistent with slow-binding inhibition, where initial rapid binding is followed by a slower conformational change that leads to the formation of a more stable enzyme-inhibitor complex. This kinetic behavior is characteristic of bisubstrate inhibitors and contributes to the compound's potency and selectivity.

Selectivity Profiling Across FadD Enzyme Families

The selectivity profile of 5'-O-[(11-phenoxyundecanoyl)sulfamoyl]adenosine across different FadD enzyme families reveals remarkable discrimination between fatty acyl-AMP ligases and fatty acyl-CoA ligases. This compound exhibits greater than 142-fold selectivity for FAAL28 over FACL19, with apparent Ki values of 0.7 μM and greater than 100 μM, respectively .
The molecular basis for this selectivity stems from structural differences between FAAL and FACL enzymes, particularly the presence of a characteristic 20-amino acid insertion sequence within the N-terminal domain of FAAL enzymes. This insertion sequence, absent in FACL enzymes, stabilizes the adenylation conformation and creates a distinct binding environment that favors the interaction with phenoxyundecanoyl sulfamoyl adenosine derivatives [3].

Within the FAAL family, the compound demonstrates differential activity patterns. Against FadD32, it exhibits an IC50 of 6.8 μM in functional assays measuring acyl loading onto PKS13 [1]. Notably, while the compound binds to FadD23 with significant thermal stabilization (12°C increase in melting temperature), it does not inhibit the enzymatic activity of this enzyme, suggesting that binding and inhibition can be mechanistically separated [4].

The selectivity extends beyond simple binding affinity to encompass different inhibition mechanisms across enzyme subtypes. For FadD32, the compound blocks the acyl loading step onto PKS13 without significantly affecting the adenylation reaction itself. This mechanism is consistent with the compound's ability to stabilize the adenylation conformation while preventing the conformational changes necessary for subsequent acyl transfer.

Against FadD28, the compound functions as a competitive inhibitor with respect to the fatty acid substrate, demonstrating classical competitive inhibition kinetics. The high affinity for this enzyme (Ki = 0.7 μM) combined with minimal activity against FACL19 makes this compound particularly valuable as a chemical probe for studying FAAL-specific functions within mycobacterial lipid metabolism.

The selectivity profile also extends to other adenylating enzymes within the mycobacterial proteome. The compound shows minimal cross-reactivity with other classes of adenylating enzymes, including those involved in amino acid activation and cofactor biosynthesis, further supporting its utility as a specific tool for studying fatty acid adenylating enzyme function.

Structure-Activity Relationships in Mycobacterial Systems

Comprehensive structure-activity relationship studies of 5'-O-[(11-phenoxyundecanoyl)sulfamoyl]adenosine and related analogs have revealed critical molecular determinants for both potency and selectivity against mycobacterial adenylating enzymes. The acyl chain length represents a primary determinant of biological activity, with optimal activity observed for chains of 11-12 carbons in length .

Modifications to the acyl chain length demonstrate a clear structure-activity relationship. Shortening the chain by one carbon (C10) results in a 16-fold decrease in whole-cell activity and a 10-fold reduction in FAAL28 inhibition potency. Conversely, lengthening the chain by one carbon (C12) produces a more modest 4-fold decrease in both parameters, suggesting that the optimal chain length balances hydrophobic interactions within the enzyme active site with solubility requirements for cellular penetration .

The terminal phenoxy group contributes significantly to both potency and selectivity. Replacement of the oxygen linker with sulfur completely abolishes antimycobacterial activity, while substitution with nitrogen results in only a 4-fold reduction in potency. This differential tolerance suggests that the electronic properties of the linker atom, rather than simply steric considerations, are critical for optimal binding .

Substitution patterns on the terminal phenyl ring reveal additional structure-activity relationships. Para-substituted analogs generally maintain better activity than meta- or ortho-substituted derivatives. Among para-substituted compounds, activity trends follow the pattern: fluorine equals chlorine, both superior to trifluoromethyl, bromine, and methoxy groups. This pattern suggests that smaller, electron-withdrawing groups are preferred at the para position .

The sulfamate linkage represents another critical structural element for biological activity. The carbonyl group within this linkage is absolutely essential, as demonstrated by the complete loss of activity upon its removal to generate alkyl sulfamate derivatives. However, the 5'-oxygen atom can be replaced with a nitrogen atom to generate acyl sulfamide analogs with comparable activity, indicating some tolerance for modifications to the nucleoside attachment point .

Conformational constraints within the acyl chain generally reduce activity. Introduction of trans-unsaturation or trans-cyclopropane groups within the chain results in substantial decreases in antimycobacterial potency. Cis-unsaturation is better tolerated but still produces significant activity reductions compared to the saturated analog .

The adenosine moiety provides multiple points for structure-activity optimization. The adenine nucleobase forms critical hydrogen bonds with serine 349 and serine 321, and structural studies suggest that small modifications at the C-2 position might be tolerated. The ribose 2'- and 3'-hydroxyl groups interact with aspartate 476 and water molecules, indicating their importance for binding, though isosteric fluorine substitutions might be permissible [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

606.24718337 g/mol

Monoisotopic Mass

606.24718337 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

Explore Compound Types